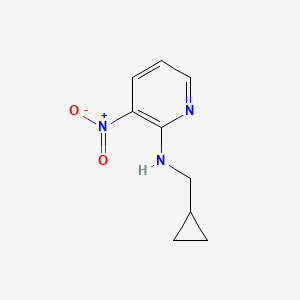

N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBIGSQVTBKNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(cyclopropylmethyl)-3-nitropyridin-2-amine can undergo oxidation reactions, where the nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed:

Oxidation: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.

Reduction: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.

Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation: The nitro group can be reduced to an amine under specific conditions.

- Reduction: Common reducing agents like lithium aluminum hydride can be used.

- Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution.

Medicinal Chemistry

N-(cyclopropylmethyl)-3-nitropyridin-2-amine shows potential as a lead compound in drug development due to its unique pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in the treatment of diseases such as autoimmune disorders and inflammatory conditions .

Case Study: MTH1 Inhibition

Research has indicated that compounds similar to this compound may inhibit the MTH1 enzyme, which is implicated in several inflammatory diseases. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and multiple sclerosis .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the exploration of new chemical pathways, particularly in the development of fused heterocycles that possess significant biological activities .

Example Application: Synthesis of Heterocycles

Pyridin-2-amines are often used as starting materials for producing fused heterocycles, which are important in drug design due to their diverse biological activities .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitro group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Structural Variations and Electronic Effects: The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to bulkier substituents like benzylpiperidinyl .

Sigma receptor modulation: A cyclopropylmethyl-containing piperidine derivative () demonstrates sigma-1 antagonism, hinting at possible receptor interactions for the target compound .

Toxicity and Handling :

- The benzylpiperidinyl derivative poses significant hazards (oral LD50 ~300–2000 mg/kg), whereas methylated analogs (e.g., N-methyl-3-nitropyridin-4-amine) are likely safer .

- Chloro-nitro derivatives (e.g., 3-chloro-5-nitro-2-pyridinamine) require stringent handling due to irritant and environmental persistence risks .

Biological Activity

N-(cyclopropylmethyl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanism of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group and a nitro group attached to a pyridine ring. The presence of these functional groups contributes to its biological activity by influencing its binding affinity to various receptors and enzymes.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.25 g/mol |

| Structural Features | Cyclopropylmethyl, Nitro |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropylmethyl group enhances the compound's binding affinity, while the nitro group can participate in redox reactions, making it reactive towards biological molecules. This dual action may lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It can act as a modulator for specific receptors involved in cellular signaling.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence suggesting selective toxicity towards tumor cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-3-aminopyridin-2-amine | Lacks nitro group | Moderate antimicrobial activity |

| N-(cyclopropylmethyl)-3-chloropyridin-2-amine | Chlorine substituent instead of nitro | Antimicrobial properties noted |

| N-(cyclopropylmethyl)-3-bromopyridin-2-amine | Bromine substituent | Enhanced cytotoxicity in certain assays |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity, including nucleophilic substitution reactions.

- In Vitro Assays : Biological assays have demonstrated that the compound exhibits IC50 values indicating effective inhibition of target enzymes or receptors.

- Cell Line Studies : Research involving cancer cell lines has shown that the compound can induce apoptosis selectively in malignant cells while sparing normal cells.

Q & A

Q. Table 1: Reported Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyclopropylmethyl bromide, NaOH, Et3N | 85% | |

| 2 | Recrystallization (EtOAc/hexane) | 95% purity |

Basic: How is structural integrity validated for this compound?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Definitive proof of molecular geometry; requires high-quality single crystals grown via slow evaporation (e.g., in EtOH). SHELXL or ORTEP-3 software is used for refinement .

Advanced: How can reaction conditions be optimized for cyclopropylmethyl group introduction?

Methodological Answer:

Key variables to optimize:

Base Selection : Et3N vs. K2CO3; affects reaction rate and byproduct formation.

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.

Temperature : Elevated temperatures (60–80°C) improve kinetics but risk decomposition of the nitro group.

Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Q. Data Contradiction Analysis :

- Lower yields in polar solvents (e.g., DMF) vs. moderate yields in THF may indicate competing side reactions (e.g., nitro group reduction). Monitor via TLC at 30-minute intervals .

Advanced: What analytical techniques resolve nitro group instability during storage or reactions?

Methodological Answer:

- GC-NPD (Nitrogen-Phosphorus Detector) : Detects nitro group degradation products (e.g., amines) with high sensitivity .

- Accelerated Stability Studies :

- Expose compound to heat (40°C), light, or humidity for 1–4 weeks.

- Analyze via HPLC-UV (λ = 254 nm) to track degradation peaks.

- Mitigation Strategies : Store under inert gas (N2) at –20°C in amber vials.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Classification : Based on structural analogs, anticipate acute oral toxicity (GHS Category 3) and skin irritation (Category 1B) .

- PPE Requirements :

- Respirators : P95 masks for aerosol prevention.

- Gloves : Nitrile gloves (≥0.11 mm thickness).

- Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How to address contradictory spectroscopic data during structural elucidation?

Methodological Answer:

Verify Sample Purity : Re-run NMR with deuterated solvents (e.g., DMSO-<i>d</i>6) and confirm absence of residual protons.

Cross-Validate Techniques :

- Compare <sup>13</sup>C NMR with DFT-calculated chemical shifts.

- Use high-resolution mass spectrometry (HRMS) to rule out isobaric interferences.

Crystallography : Resolve ambiguities (e.g., tautomerism) via single-crystal analysis. Reference SHELX refinement protocols .

Advanced: What computational methods predict reactivity of the nitro group in further functionalization?

Methodological Answer:

- DFT Calculations :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate transition states for nitro reduction or displacement using Gaussian09 (B3LYP/6-31G*).

- MD Simulations : Assess steric effects of the cyclopropylmethyl group on reaction pathways (e.g., AMBER force fields).

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.